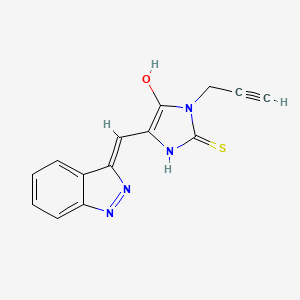

AHR agonist 4

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H10N4OS |

|---|---|

Molecular Weight |

282.32 g/mol |

IUPAC Name |

4-hydroxy-5-[(Z)-indazol-3-ylidenemethyl]-3-prop-2-ynyl-1H-imidazole-2-thione |

InChI |

InChI=1S/C14H10N4OS/c1-2-7-18-13(19)12(15-14(18)20)8-11-9-5-3-4-6-10(9)16-17-11/h1,3-6,8,19H,7H2,(H,15,20)/b11-8- |

InChI Key |

XPTQASHTNTVBCS-FLIBITNWSA-N |

Isomeric SMILES |

C#CCN1C(=C(NC1=S)/C=C\2/C3=CC=CC=C3N=N2)O |

Canonical SMILES |

C#CCN1C(=C(NC1=S)C=C2C3=CC=CC=C3N=N2)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Aryl Hydrocarbon Receptor (AHR) Agonist Mechanism of Action

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the core mechanisms of action for Aryl Hydrocarbon Receptor (AHR) agonists. It details the primary signaling pathways, presents quantitative data for exemplary agonists, and outlines key experimental protocols for studying AHR activation.

Introduction to the Aryl Hydrocarbon Receptor (AHR)

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor belonging to the basic helix-loop-helix (bHLH)/Per-Arnt-Sim (PAS) superfamily.[1][2] It functions as a cellular sensor for a wide variety of small molecules, including environmental contaminants like polycyclic aromatic hydrocarbons (PAHs) and dioxins, as well as natural and endogenous compounds such as plant flavonoids and tryptophan metabolites.[3][4] While initially characterized for its role in mediating the toxicity of xenobiotics, the AHR is now recognized as a crucial regulator of diverse physiological and pathophysiological processes, including immune responses, cell differentiation, and development, making it an attractive therapeutic target.[5]

The Canonical AHR Signaling Pathway

The best-characterized mechanism of AHR action is the canonical signaling pathway, which directly alters the transcription of target genes.

2.1 Cytosolic Activation and Nuclear Translocation In its inactive state, the AHR resides in the cytoplasm as part of a multiprotein chaperone complex. This complex typically includes two molecules of heat shock protein 90 (Hsp90), AHR-interacting protein (AIP, also known as XAP2 or ARA9), and the co-chaperone p23. This complex maintains the AHR in a conformation ready for ligand binding while preventing its translocation into the nucleus.

Upon binding of an agonist, the AHR undergoes a conformational change that exposes a nuclear localization sequence (NLS). This triggers the dissociation of the chaperone proteins and allows the AHR-ligand complex to be imported into the nucleus.

2.2 Dimerization and DNA Binding Inside the nucleus, the activated AHR forms a heterodimer with the AHR Nuclear Translocator (ARNT), another bHLH/PAS family member. This AHR/ARNT heterodimer is the transcriptionally active form of the receptor. It binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs), which are located in the promoter regions of AHR target genes. The core consensus sequence for a DRE is 5'-GCGTG-3'.

2.3 Gene Transcription and Negative Feedback Once bound to a DRE, the AHR/ARNT complex recruits co-activator proteins (e.g., CBP/p300, SRC-1) and the general transcriptional machinery to initiate the transcription of target genes. The most well-known AHR target genes are involved in xenobiotic metabolism, such as cytochrome P450 enzymes CYP1A1, CYP1A2, and CYP1B1.

AHR signaling is tightly regulated by negative feedback loops. One key mechanism is the induction of the AHR Repressor (AHRR), which competes with AHR for binding to ARNT, thereby suppressing DRE-mediated transcription. Additionally, the AHR protein itself is targeted for proteasomal degradation after activating transcription, providing temporal control over the signal.

Visualization of the Canonical Pathway

Caption: The canonical AHR signaling pathway.

Non-Canonical AHR Signaling Pathways

Beyond the classical DRE-driven mechanism, AHR agonists can trigger non-canonical pathways that are independent of ARNT or DRE binding. These pathways expand the receptor's biological roles and contribute to its diverse effects.

-

Crosstalk with Other Transcription Factors: The activated AHR can physically interact with other key transcription factors, such as NF-κB (RelA and RelB) and STAT proteins, modulating their activity and the expression of their respective target genes, which are often involved in inflammation and immunity.

-

E3 Ubiquitin Ligase Activity: AHR has been shown to function as a component of an E3 ubiquitin ligase complex, targeting other proteins for proteasomal degradation and thereby regulating their cellular levels and activity.

-

Non-Genomic Cytoplasmic Signaling: Ligand binding can cause the release of associated proteins like the tyrosine kinase c-Src from the cytosolic AHR complex. Released c-Src can then activate other signaling cascades, such as the EGFR pathway, leading to rapid, non-genomic cellular responses.

Visualization of Non-Canonical Pathways

Caption: Overview of major non-canonical AHR signaling pathways.

Quantitative Analysis of AHR Agonist Activity

The activity of an AHR agonist is characterized by its binding affinity and its efficacy in inducing a biological response, such as target gene expression. Below are tables summarizing example data for well-characterized AHR agonists.

Table 1: AHR Binding Affinities for Select Agonists

| Compound | Abbreviation | Type | Binding Affinity (Kd) | Citation(s) |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin | TCDD | Exogenous | ~139 nM | |

| 6-Formylindolo[3,2-b]carbazole | FICZ | Endogenous | ~79 nM | |

| N-(2-(1H-indol-3-yl)ethyl)-9-isopropyl-2-(5-methylpyridin-3-yl)-9H-purin-6-amine | GNF351 | Synthetic Antagonist | High Affinity | |

| 1-hydroxypyrene | 1-HP | Exogenous | ~943 nM | |

| CH-223191 | CH-223191 | Synthetic Antagonist | ~496 nM | |

| Note: Kd values can vary significantly based on the assay method (e.g., radioligand binding vs. microscale thermophoresis) and experimental conditions. |

Table 2: Induction of CYP1A1 Gene Expression by Select AHR Agonists

| Cell Line | Agonist | Concentration | Treatment Time | Fold Induction (mRNA) | Citation(s) |

| A549 (Human Lung) | TCDD | 10 nM | 24 h | ~56-fold | |

| HepaRG (Human Liver) | β-Naphthoflavone (BNF) | 10 µM | 24 h | >100-fold | |

| Primary Macrophages (Mouse) | TCDD | 10 nM | 4 h | >200-fold | |

| Primary Human Hepatocytes | 3-Methylcholanthrene | 1 µM | 50 h | Significant increase |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of AHR agonists.

DRE-Luciferase Reporter Gene Assay

This cell-based assay is a primary screening tool to measure the ability of a compound to activate the canonical AHR signaling pathway.

Principle: Cells are engineered to express a luciferase reporter gene under the control of a promoter containing multiple DREs. AHR activation by an agonist leads to the production of luciferase, which generates a measurable luminescent signal upon the addition of a substrate. A second, constitutively expressed reporter (e.g., Renilla luciferase) is often co-transfected to normalize for transfection efficiency and cell viability.

Protocol:

-

Cell Culture and Transfection:

-

Plate a suitable cell line (e.g., HepG2, MCF-7) in 96-well plates.

-

Transfect cells with a DRE-driven firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid (e.g., pRL-TK). Allow cells to recover for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test agonist ("Agonist 4") and a positive control (e.g., TCDD) in cell culture medium.

-

Replace the medium on the cells with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate for a specified period (e.g., 24 hours) at 37°C, 5% CO2.

-

-

Cell Lysis:

-

Remove the medium and wash cells gently with PBS.

-

Add 1X Passive Lysis Buffer (e.g., 100 µL per well) and incubate for 15 minutes at room temperature with gentle rocking to ensure complete lysis.

-

-

Luminescence Measurement (Dual-Luciferase System):

-

Transfer 20 µL of cell lysate to a white, opaque 96-well plate.

-

Use a luminometer with dual injectors.

-

Injection 1: Add 100 µL of Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity.

-

Injection 2: Add 100 µL of Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure Renilla luciferase activity.

-

-

Data Analysis:

-

Calculate the ratio of Firefly to Renilla luminescence for each well to normalize the data.

-

Determine fold induction by dividing the normalized signal of treated wells by the normalized signal of vehicle control wells.

-

Plot the dose-response curve to determine EC50 values.

-

Caption: Workflow for a dual-luciferase reporter assay.

Quantitative Real-Time PCR (qPCR) for Target Gene Induction

This assay directly measures the change in mRNA levels of endogenous AHR target genes like CYP1A1.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells (e.g., primary human hepatocytes) and allow them to adhere.

-

Treat cells with the AHR agonist at various concentrations and time points. Include vehicle and positive controls.

-

-

RNA Isolation:

-

Harvest cells and isolate total RNA using a suitable method (e.g., TRIzol reagent or a column-based kit).

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis (Reverse Transcription):

-

Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix in a 96- or 384-well plate. Each reaction should contain: cDNA template, forward and reverse primers for the target gene (CYP1A1) and a housekeeping gene (GAPDH, RPLP0), and a qPCR master mix (containing SYBR Green or a TaqMan probe).

-

Run the reaction in a real-time PCR cycler.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for the target and housekeeping genes in each sample.

-

Calculate the relative change in gene expression using the ΔΔCt method.

-

Fold induction = 2-ΔΔCt.

-

Caption: Workflow for qPCR analysis of target gene induction.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

ChIP-Seq is a powerful method to identify the genome-wide binding sites of the AHR/ARNT complex.

Protocol:

-

Cell Treatment and Cross-linking:

-

Treat cells (e.g., MCF-7) with the AHR agonist (e.g., 10 nM TCDD for 45 min) or vehicle.

-

Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium (1% final concentration) and incubating for 10 minutes at room temperature. Quench with glycine.

-

-

Chromatin Preparation:

-

Harvest and lyse the cells to isolate nuclei.

-

Sonify the nuclear lysate to shear the chromatin into fragments of 200-500 bp.

-

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin with Protein A/G magnetic beads.

-

Incubate the chromatin overnight at 4°C with an antibody specific to AHR or ARNT. Use a non-specific IgG as a negative control.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads extensively to remove non-specific binding.

-

-

Elution and Reverse Cross-linking:

-

Elute the complexes from the beads.

-

Reverse the formaldehyde cross-links by heating at 65°C for several hours in the presence of high salt.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification and Sequencing:

-

Purify the DNA using a column-based kit or phenol-chloroform extraction.

-

Prepare a sequencing library from the purified ChIP DNA.

-

Perform high-throughput sequencing (e.g., Illumina platform).

-

-

Data Analysis:

-

Align sequence reads to the reference genome.

-

Perform peak calling analysis to identify genomic regions significantly enriched in the AHR IP sample compared to the IgG control.

-

Use motif analysis software (e.g., MEME, MatInspector) to confirm the presence of DREs within the identified peaks.

-

Caption: Workflow for a Chromatin Immunoprecipitation Sequencing experiment.

References

- 1. researchgate.net [researchgate.net]

- 2. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

- 4. Functions of the aryl hydrocarbon receptor (AHR) beyond the canonical AHR/ARNT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Aryl Hydrocarbon Receptor (AHR) Agonist Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that belongs to the basic helix-loop-helix/Per-ARNT-Sim (bHLH/PAS) family of proteins. Initially identified for its role in mediating the toxicity of xenobiotics like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AHR is now recognized as a crucial regulator of a diverse array of physiological and pathophysiological processes. These include immune responses, cell differentiation, and tumorigenesis. The AHR can be activated by a wide range of structurally diverse compounds, including environmental contaminants, dietary components, and endogenous metabolites. This guide provides a comprehensive overview of the AHR agonist signaling pathway, detailing the molecular mechanisms, key players, and methodologies used in its investigation.

Core Signaling Pathways

The AHR signaling cascade can be broadly categorized into canonical and non-canonical pathways.

Canonical AHR Signaling Pathway

The canonical pathway is the classical and best-characterized mechanism of AHR activation. In its inactive state, the AHR resides in the cytoplasm as part of a multiprotein complex. This complex includes two molecules of heat shock protein 90 (Hsp90), AHR-interacting protein (AIP, also known as XAP2 or ARA9), and the co-chaperone p23.[1][2][3] The kinase c-Src is also associated with this cytosolic complex.[4]

Upon binding to an agonist, the AHR undergoes a conformational change, leading to the exposure of its nuclear localization sequence (NLS).[2] This triggers the translocation of the ligand-AHR complex into the nucleus. Inside the nucleus, the AHR dissociates from its chaperone proteins and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), another bHLH/PAS protein. This AHR/ARNT heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs) in the promoter regions of target genes. The core consensus sequence for XREs is 5'-GCGTG-3'. The binding of the AHR/ARNT complex to XREs recruits co-activators such as p300/CBP, SRC-1, and NCoA2, leading to the transcriptional activation of a battery of downstream genes.

A key target gene in this pathway is the AHR Repressor (AHRR). The AHRR protein competes with the AHR for binding to ARNT, thereby forming an inactive AHRR/ARNT heterodimer that can still bind to XREs but does not activate transcription. This establishes a negative feedback loop that attenuates AHR signaling.

Non-Canonical AHR Signaling Pathways

In addition to the classical XRE-driven transcription, the activated AHR can engage in several non-canonical signaling pathways that do not necessarily involve ARNT or direct binding to XREs. These pathways highlight the extensive crosstalk between AHR and other major cellular signaling networks.

-

Interaction with NF-κB: The AHR can physically interact with components of the Nuclear Factor-kappa B (NF-κB) signaling pathway, particularly the RelA and RelB subunits. This interaction can lead to either synergistic or antagonistic effects on gene expression, depending on the cellular context and the specific AHR agonist. For instance, the AHR/RelB complex can bind to both XREs and NF-κB response elements to regulate the expression of inflammatory genes like IL-8.

-

Crosstalk with Estrogen Receptor (ER): The AHR signaling pathway can modulate the activity of the estrogen receptor. The activated AHR/ARNT complex can bind to inhibitory XREs within the promoter regions of ER target genes, leading to their repression. Furthermore, AHR activation can promote the proteasomal degradation of the ERα protein.

-

Interaction with other Transcription Factors: The AHR can form complexes with other transcription factors, such as Krüppel-like factor 6 (KLF6) and the retinoblastoma protein (pRb), to regulate the expression of genes involved in cell cycle control and other cellular processes.

Quantitative Data on AHR Agonists

The potency and efficacy of AHR agonists can be quantified through various in vitro assays. The following tables summarize key quantitative data for several well-characterized AHR agonists.

Table 1: Binding Affinities of AHR Agonists

| Agonist | Binding Affinity (Kd or Ki) | Species/System | Reference(s) |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | ~0.27 nM (Kd) | Mouse Hepatic Cytosol | |

| 6-Formylindolo[3,2-b]carbazole (FICZ) | 70 pM (Kd) | Not Specified | |

| Benzo[a]pyrene (B[a]P) | ~30,000-fold lower than B[a]P for equilenin | Mouse AHR | |

| Indole-3-carbinol (I3C) | Not explicitly stated, but activates AHR | Human Breast Cancer Cells | |

| Indirubin | Not explicitly stated, but activates AHR | Yeast, Mammalian cells | |

| 2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE) | 6.5 nM (Kd) | Hepa Cell Cytosol |

Table 2: Potency of AHR Agonists in Inducing CYP1A1 Expression

| Agonist | EC50 for CYP1A1 Induction | Cell Line/System | Reference(s) |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1 x 10⁻⁹ mol/kg (in vivo) | C57BL/6J mice | |

| 6-Formylindolo[3,2-b]carbazole (FICZ) | 0.016 nM (at 3h), 0.80 nM (at 8h), 11 nM (at 24h) | Chicken Embryo Hepatocytes | |

| Benzo[a]pyrene (B[a]P) | Not explicitly stated, but induces CYP1A1 | THP-1 cells | |

| Indole-3-carbinol (I3C) | ~500 µM (for cell viability) | HeLa cells | |

| Indirubin | 1.26 nM | MCF-7 cells | |

| Alizarin | Not explicitly stated, but upregulates CYP1A1 | HepG2 cells |

Detailed Experimental Protocols

A variety of experimental techniques are employed to investigate the AHR signaling pathway. Below are detailed protocols for some of the key assays.

Luciferase Reporter Gene Assay for AHR Activation

This assay is widely used to screen for and characterize AHR agonists and antagonists by measuring the transcriptional activation of an XRE-driven luciferase reporter gene.

Materials:

-

Human hepatoma cell line (e.g., HepG2) stably or transiently transfected with an XRE-luciferase reporter plasmid.

-

Cell culture medium (e.g., DMEM) with 10% FBS.

-

Test compounds (potential AHR agonists/antagonists).

-

Positive control AHR agonist (e.g., TCDD or MeBio).

-

Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).

-

White, clear-bottom 96-well microplates.

-

Plate-reading luminometer.

Protocol:

-

Cell Seeding: Seed the reporter cells into a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium.

-

Incubation: Incubate the plate at 37°C with 5% CO2 for 4-6 hours to allow cell attachment.

-

Treatment:

-

Agonist Mode: Prepare serial dilutions of the test compounds and the positive control in culture medium. Remove the seeding medium and add 100 µL of the treatment solutions to the respective wells.

-

Antagonist Mode: Prepare solutions containing a fixed, sub-maximal concentration of a known AHR agonist (e.g., EC80 of MeBio) along with serial dilutions of the test compounds. Add these solutions to the cells.

-

-

Incubation: Incubate the treated plates at 37°C with 5% CO2 for 22-24 hours.

-

Luciferase Assay:

-

Remove the treatment medium.

-

Add 100 µL of Luciferase Detection Reagent to each well.

-

Incubate at room temperature for 15-30 minutes to allow for cell lysis and the luciferase reaction to stabilize.

-

-

Measurement: Measure the luminescence (Relative Light Units, RLU) using a plate-reading luminometer.

-

Data Analysis: Normalize the RLU values to a cell viability control if necessary. For agonist mode, plot RLU versus compound concentration to determine EC50 values. For antagonist mode, plot the percentage of inhibition of the agonist response versus compound concentration to determine IC50 values.

Electrophoretic Mobility Shift Assay (EMSA) for AHR/ARNT/XRE Binding

EMSA, or gel shift assay, is used to detect the binding of the AHR/ARNT heterodimer to a labeled XRE DNA probe.

Materials:

-

Nuclear extracts from cells treated with an AHR agonist.

-

Labeled (e.g., ³²P or fluorescent dye) double-stranded DNA probe containing the XRE consensus sequence.

-

Unlabeled ("cold") competitor XRE probe.

-

Antibodies against AHR or ARNT for supershift analysis (optional).

-

Binding buffer (e.g., containing Tris, KCl, DTT, glycerol, and a non-specific competitor DNA like poly(dI-dC)).

-

Native polyacrylamide gel.

-

Electrophoresis apparatus and buffer (e.g., 0.5x TBE).

-

Detection system (e.g., phosphorimager for ³²P, fluorescence imager).

Protocol:

-

Binding Reaction Setup: In a microfuge tube, combine the following on ice:

-

Binding buffer.

-

Nuclear extract (3-5 µg of total protein).

-

Non-specific competitor DNA (poly(dI-dC)).

-

For competition assays, add an excess of unlabeled XRE probe.

-

For supershift assays, add the specific antibody.

-

Nuclease-free water to the final volume.

-

-

Incubation: Incubate the reaction mixture at room temperature for 5 minutes.

-

Probe Addition: Add the labeled XRE probe to the reaction mixture.

-

Incubation: Incubate at room temperature for 15-20 minutes to allow for protein-DNA binding.

-

Electrophoresis:

-

Load the samples onto a pre-run native polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Detection:

-

Dry the gel (for radiolabeled probes).

-

Expose the gel to a phosphor screen or X-ray film, or image directly on a fluorescence imager.

-

-

Analysis: A "shifted" band represents the AHR/ARNT/XRE complex. The intensity of this band should decrease in the presence of the cold competitor and "supershift" (migrate even slower) in the presence of a specific antibody.

Chromatin Immunoprecipitation (ChIP)-Sequencing for AHR Genome-Wide Binding

ChIP-seq is a powerful technique to identify the genome-wide binding sites of AHR in a given cell type and condition.

Materials:

-

Cells of interest treated with an AHR agonist or vehicle.

-

Formaldehyde for cross-linking.

-

Glycine to quench cross-linking.

-

Lysis buffers.

-

Sonicator or micrococcal nuclease for chromatin shearing.

-

AHR-specific antibody.

-

Protein A/G magnetic beads.

-

Wash buffers.

-

Elution buffer.

-

Proteinase K and RNase A.

-

DNA purification kit.

-

Reagents for library preparation for next-generation sequencing.

Protocol:

-

Cross-linking: Treat cells with 1% formaldehyde for 10-15 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads to reduce non-specific binding.

-

Incubate the sheared chromatin with an AHR-specific antibody overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washes and Elution: Wash the beads extensively with a series of low and high salt buffers to remove non-specifically bound proteins and DNA. Elute the protein-DNA complexes from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using a DNA purification kit.

-

Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome and use peak-calling algorithms to identify regions of AHR enrichment.

Quantitative PCR (qPCR) for AHR Target Gene Expression

qPCR is used to quantify the changes in mRNA levels of AHR target genes (e.g., CYP1A1, AHRR) following agonist treatment.

Materials:

-

RNA isolated from cells treated with an AHR agonist or vehicle.

-

Reverse transcriptase and reagents for cDNA synthesis.

-

Gene-specific primers for the target genes and a reference (housekeeping) gene.

-

SYBR Green qPCR master mix.

-

qPCR instrument.

Protocol:

-

RNA Isolation and cDNA Synthesis: Isolate total RNA from the treated cells and reverse transcribe it into cDNA.

-

qPCR Reaction Setup: In a qPCR plate, set up the following reaction for each sample and primer set (in triplicate):

-

SYBR Green qPCR master mix (2x).

-

Forward primer (e.g., 0.2 µM final concentration).

-

Reverse primer (e.g., 0.2 µM final concentration).

-

cDNA template.

-

Nuclease-free water to the final volume.

-

-

qPCR Program: Run the plate on a qPCR instrument using a standard cycling protocol:

-

Initial denaturation (e.g., 95°C for 2-10 minutes).

-

40 cycles of:

-

Denaturation (e.g., 95°C for 15-30 seconds).

-

Annealing/Extension (e.g., 60°C for 30-60 seconds).

-

-

Melt curve analysis to verify product specificity.

-

-

Data Analysis: Determine the quantification cycle (Cq) values for each reaction. Calculate the relative gene expression using the ΔΔCq method, normalizing the target gene expression to the reference gene expression.

Western Blot for AHR Protein Detection

Western blotting is used to detect and quantify the levels of AHR protein in cell lysates.

Materials:

-

Cell lysates from treated cells.

-

Protein quantification assay (e.g., Bradford or BCA).

-

SDS-PAGE gels and running buffer.

-

Transfer apparatus and buffer.

-

PVDF or nitrocellulose membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody against AHR.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system (e.g., CCD camera or X-ray film).

Protocol:

-

Sample Preparation: Prepare cell lysates and determine the protein concentration. Mix the lysates with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) per lane of an SDS-PAGE gel. Run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against AHR (at the recommended dilution) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Incubate the membrane with the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative levels of AHR protein.

Conclusion

The Aryl Hydrocarbon Receptor signaling pathway is a complex and multifaceted system that plays a critical role in cellular responses to a wide range of chemical and biological signals. Understanding the intricacies of both the canonical and non-canonical pathways is essential for elucidating its role in health and disease. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of toxicology, immunology, and drug development, facilitating further investigation into this important signaling cascade and its potential as a therapeutic target.

References

Introduction to the Aryl Hydrocarbon Receptor (AHR)

An in-depth analysis of the biological functions of therapeutic Aryl Hydrocarbon Receptor (AHR) agonists, with a focus on the well-characterized agonist Tapinarof, is provided in this technical guide. Since "AHR agonist 4" does not correspond to a recognized scientific name, Tapinarof (benvitimod, WBI-1001) is used as a representative compound due to its clinical significance and extensive documentation. This guide is intended for researchers, scientists, and professionals in drug development.

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor belonging to the basic helix-loop-helix/Per-Arnt-Sim (bHLH-PAS) family. It is well-known for mediating the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzodioxin (TCDD). However, recent research has revealed its crucial role in regulating immune responses, inflammation, and tissue barrier function, making it a promising therapeutic target. AHR can be activated by a wide range of endogenous and exogenous ligands, leading to the transcription of target genes.

Tapinarof: A Representative Therapeutic AHR Agonist

Tapinarof is a topical AHR agonist that was developed from a bacterial secondary metabolite. It has been approved for the treatment of plaque psoriasis and is being investigated for atopic dermatitis. Its therapeutic effects are primarily mediated through the activation of the AHR signaling pathway in skin cells, including keratinocytes and immune cells.

Core Signaling Pathway

Upon binding to a ligand such as Tapinarof, the AHR, which is retained in the cytoplasm in a complex with proteins like HSP90, XAP2, and p23, undergoes a conformational change. This change reveals a nuclear localization signal, leading to the translocation of the AHR-ligand complex into the nucleus. In the nucleus, AHR dissociates from its chaperone proteins and heterodimerizes with the AHR Nuclear Translocator (ARNT). This AHR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.

Caption: Canonical AHR signaling pathway activated by Tapinarof.

Quantitative Data Presentation

The following tables summarize key quantitative data related to the activity of Tapinarof.

Table 1: AHR Binding and Activation

| Parameter | Species | Value | Assay Type | Reference |

|---|---|---|---|---|

| Binding Affinity (Ki) | Human | 13.5 nM | Radioligand Binding Assay |

| EC50 for AHR Activation | Human | 0.6 nM | Luciferase Reporter Assay | |

Table 2: Target Gene Induction in Human Keratinocytes

| Gene | Fold Induction | Time Point | Method | Reference |

|---|---|---|---|---|

| CYP1A1 | >100-fold | 24 hours | qRT-PCR | |

| Filaggrin (FLG) | ~4-fold | 48 hours | qRT-PCR |

| Loricrin (LOR) | ~3-fold | 48 hours | qRT-PCR | |

Table 3: Effects on Inflammatory Mediators

| Mediator | Cell Type | Effect | IC50 | Reference |

|---|---|---|---|---|

| IL-17A | Th17-polarized human CD4+ T cells | Inhibition of secretion | 20 nM |

| TNF-α | Human epidermal keratinocytes | Reduction of expression | ~30 nM | |

Detailed Experimental Protocols

Protocol 1: AHR Radioligand Binding Assay

This protocol determines the binding affinity of a compound to the AHR.

-

Materials : [3H]-TCDD (radioligand), test compound (Tapinarof), human liver cytosol (as a source of AHR), charcoal-dextran, scintillation fluid.

-

Methodology :

-

Human liver cytosol is incubated with a fixed concentration of [3H]-TCDD and varying concentrations of the unlabeled test compound.

-

The incubation is carried out at 4°C for 18 hours to reach equilibrium.

-

Non-specific binding is determined in the presence of a large excess of unlabeled TCDD.

-

The unbound ligand is removed by adding a charcoal-dextran suspension followed by centrifugation.

-

The radioactivity in the supernatant, which contains the bound ligand, is quantified using liquid scintillation counting.

-

The Ki is calculated from the IC50 value (concentration of test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

-

Protocol 2: AHR-Dependent Luciferase Reporter Gene Assay

This assay quantifies the ability of a compound to activate AHR-mediated transcription.

-

Materials : A suitable cell line (e.g., HepG2) stably transfected with a plasmid containing a luciferase reporter gene under the control of multiple XREs.

-

Methodology :

-

Cells are plated in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound (Tapinarof) for 24 hours.

-

Following treatment, the cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions.

-

The results are expressed as fold induction over a vehicle control, and the EC50 value is determined by non-linear regression analysis.

-

Protocol 3: Imiquimod (IMQ)-Induced Psoriasis Mouse Model

This is a standard in vivo model to assess the efficacy of anti-psoriatic compounds.

-

Materials : Balb/c mice, 5% imiquimod cream (Aldara), test compound formulation (e.g., Tapinarof cream), calipers.

-

Methodology :

-

A daily topical dose of 62.5 mg of imiquimod cream is applied to the shaved back of the mice for 5-7 consecutive days to induce a psoriasis-like skin inflammation.

-

The test compound (Tapinarof cream) or vehicle is applied topically to the inflamed area, typically once or twice daily.

-

The severity of the skin inflammation is scored daily based on the Psoriasis Area and Severity Index (PASI), which evaluates erythema, scaling, and skin thickness.

-

Skin thickness is measured daily using calipers.

-

At the end of the study, skin biopsies can be collected for histological analysis (e.g., H&E staining for epidermal thickness) and for measuring the expression of inflammatory cytokines and skin barrier proteins via qRT-PCR or ELISA.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a therapeutic AHR agonist.

Caption: Preclinical evaluation workflow for a therapeutic AHR agonist.

Conclusion

Therapeutic AHR agonists like Tapinarof represent a novel approach for treating inflammatory skin diseases. Their biological function is underpinned by the activation of the AHR signaling pathway, leading to the downregulation of pro-inflammatory responses and the upregulation of skin barrier proteins. The systematic evaluation of these compounds, using a combination of in vitro and in vivo models as outlined, is crucial for their development as safe and effective therapies.

The Aryl Hydrocarbon Receptor (AHR) as a Ligand-Activated Transcription Factor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor belonging to the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family of proteins.[1] Initially recognized for its role in mediating the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AHR is now understood to be a crucial regulator of diverse physiological and pathophysiological processes.[2] These include immune system modulation, cell differentiation, and the metabolism of xenobiotics.[3][4] The receptor can be activated by a wide array of structurally diverse endogenous and exogenous ligands.[5] Upon activation, the AHR translocates to the nucleus, where it dimerizes with the AHR Nuclear Translocator (ARNT) and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.

This technical guide provides an in-depth overview of the AHR signaling pathway, focusing on its activation by agonist ligands. As the term "AHR agonist 4" does not correspond to a specific, recognized compound, this guide will utilize the well-characterized, potent endogenous agonist 6-formylindolo[3,2-b]carbazole (FICZ) as a primary example. For comparative purposes, data for the prototypical high-affinity synthetic agonist TCDD will also be presented. This guide details the signaling mechanisms, presents quantitative data for ligand activity, and provides comprehensive experimental protocols for studying AHR activation.

Core Signaling Pathways

The AHR can signal through both canonical (ARNT-dependent) and non-canonical (ARNT-independent) pathways, leading to a wide range of cellular responses.

Canonical AHR Signaling Pathway

The canonical pathway is the classical mechanism of AHR activation. In its inactive state, the AHR resides in the cytoplasm as part of a protein complex that includes Heat Shock Protein 90 (HSP90), AHR-Interacting Protein (AIP), and p23. Ligand binding induces a conformational change, leading to the dissociation of the chaperone proteins and the exposure of a nuclear localization signal. The ligand-AHR complex then translocates to the nucleus, where it heterodimerizes with ARNT. This AHR/ARNT complex subsequently binds to XREs in the regulatory regions of target genes, such as those encoding cytochrome P450 enzymes (e.g., CYP1A1 and CYP1B1), to initiate transcription.

Caption: Canonical AHR signaling pathway.

Non-Canonical AHR Signaling Pathways

AHR can also exert its effects through mechanisms that are independent of ARNT and XRE binding. These non-canonical pathways often involve "crosstalk" with other major signaling cascades, significantly broadening the scope of AHR's influence on cellular function.

One of the most studied non-canonical pathways involves the interaction between AHR and the Nuclear Factor-kappa B (NF-κB) family of transcription factors. AHR can physically interact with NF-κB subunits, such as RelA and RelB. This interaction can be mutually regulatory; for instance, NF-κB has been shown to regulate the expression of the AHR gene itself. Conversely, activated AHR can associate with RelB to cooperatively regulate the transcription of genes that may not contain a classic XRE, such as the chemokine IL-8. This crosstalk allows AHR to modulate inflammatory and immune responses in a more nuanced manner than through the canonical pathway alone.

Caption: Non-canonical AHR signaling via NF-κB crosstalk.

Quantitative Ligand Activity Data

The potency and efficacy of AHR agonists can be quantified through various in vitro assays. The dissociation constant (Kd) is a measure of binding affinity, while the half-maximal effective concentration (EC50) reflects the concentration of a ligand that induces a response halfway between the baseline and maximum.

Table 1: Binding Affinities of Selected AHR Agonists.

| Ligand | Receptor Species | Kd (Dissociation Constant) | Method |

| FICZ | Human | 70 pM | Radioligand Binding Assay |

| TCDD | Human | ~3 nM | Competitive Binding Assay |

| TCDD | Mouse (C57BL/6J) | ~10-fold higher affinity than human | Competitive Binding Assay |

Note: Binding affinities can vary depending on the specific experimental conditions and assay format.

Table 2: Functional Potency of Selected AHR Agonists.

| Ligand | Assay Type | Cell Line / System | EC50 (Effective Concentration) |

| FICZ | EROD Assay | Chicken Embryo Hepatocytes | 0.016 nM (at 3h) |

| FICZ | CYP1A1 Induction | Zebrafish Embryos | 0.6 nM (at 6h) |

| TCDD | CYP1A1 Induction | Mouse Splenocytes | >0.1 nM |

| TCDD | DRE-Luciferase | Murine Hepatoma Cells | ~0.1 nM |

EROD (Ethoxyresorufin-O-deethylase) is a functional assay measuring CYP1A1 enzyme activity. EC50 values for rapidly metabolized agonists like FICZ are highly time-dependent.

Experimental Protocols

Investigating the activity of AHR agonists involves a variety of molecular and cellular biology techniques. Below are detailed protocols for three key experimental approaches.

Luciferase Reporter Gene Assay

This assay is a common method for screening and characterizing AHR agonists. It utilizes a cell line stably transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple XREs. Ligand-induced AHR activation leads to the expression of luciferase, which can be quantified by measuring luminescence.

Caption: Workflow for an AHR luciferase reporter assay.

Detailed Methodology:

-

Cell Culture:

-

Maintain an AHR-responsive reporter cell line (e.g., HepG2-XRE-Luc) in appropriate growth medium at 37°C in a humidified 5% CO2 incubator.

-

-

Assay Plating (Day 1):

-

Trypsinize and count the cells.

-

Seed the cells into a white, clear-bottom 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of medium.

-

Incubate the plate for 4-6 hours to allow cells to attach.

-

-

Compound Preparation and Treatment:

-

Prepare serial dilutions of the test agonist (e.g., FICZ) and a positive control (e.g., TCDD) in the appropriate assay medium. Include a vehicle control (e.g., DMSO).

-

After the pre-incubation period, carefully remove the medium from the wells.

-

Add 100-200 µL of the prepared treatment media to the respective wells.

-

-

Incubation (Day 2):

-

Return the plate to the incubator for 22-24 hours.

-

-

Luminescence Measurement (Day 3):

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Prepare the luciferase detection reagent according to the manufacturer's instructions.

-

Remove the treatment media from the wells.

-

Add 100 µL of the luciferase detection reagent to each well.

-

Incubate for 15-30 minutes at room temperature to allow for cell lysis and signal stabilization.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (from cell-free wells).

-

Normalize the data to the vehicle control to calculate the fold induction.

-

Plot the fold induction against the ligand concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is a powerful technique used to identify the specific DNA regions that a transcription factor, such as AHR, binds to in the context of the cell. Combined with sequencing (ChIP-Seq), it allows for genome-wide mapping of binding sites.

Caption: General workflow for a ChIP-Seq experiment.

Detailed Methodology:

-

Cell Treatment and Crosslinking:

-

Culture cells (e.g., MCF-7) to ~80-90% confluency.

-

Treat cells with the AHR agonist (e.g., 10 nM TCDD) for a specified time (e.g., 45 minutes) to capture initial binding events.

-

Add formaldehyde directly to the culture medium to a final concentration of 1% to crosslink proteins to DNA. Incubate for 10 minutes at room temperature.

-

Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.

-

-

Cell Lysis and Chromatin Shearing:

-

Wash the cells twice with ice-cold PBS.

-

Harvest the cells and lyse them using a detergent-based lysis buffer to release the nuclei.

-

Isolate the nuclei and resuspend them in a nuclear lysis/sonication buffer.

-

Shear the chromatin into fragments of 200-700 bp using sonication. Optimize sonication conditions for your specific cell type and equipment.

-

-

Immunoprecipitation (IP):

-

Centrifuge the sheared chromatin to pellet debris and collect the supernatant.

-

Pre-clear the chromatin with Protein A/G beads to reduce non-specific binding.

-

Set aside a small aliquot of the chromatin as an "input" control.

-

Incubate the remaining chromatin overnight at 4°C with an antibody specific to AHR. A negative control IP with a non-specific IgG is crucial.

-

-

Immune Complex Capture and Washes:

-

Add Protein A/G beads to the antibody-chromatin mixture and incubate to capture the immune complexes.

-

Wash the beads sequentially with a series of low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

-

-

Elution and Reversal of Crosslinks:

-

Elute the protein-DNA complexes from the beads using an elution buffer (e.g., SDS-containing buffer).

-

Reverse the formaldehyde crosslinks by incubating the eluate and the input control at 65°C for several hours in the presence of high salt.

-

Treat with RNase A and Proteinase K to remove RNA and proteins.

-

-

DNA Purification and Analysis:

-

Purify the DNA using a spin column or phenol-chloroform extraction.

-

Analyze the purified DNA by qPCR to quantify the enrichment of specific target gene promoters (e.g., the XRE region of the CYP1A1 promoter) or by preparing a library for next-generation sequencing (ChIP-Seq) to identify genome-wide binding sites.

-

Quantitative PCR (qPCR) for Target Gene Expression

qPCR is used to measure the change in the messenger RNA (mRNA) levels of AHR target genes following agonist treatment, providing a direct measure of transcriptional activation.

Caption: Workflow for analyzing AHR target gene expression by qPCR.

Detailed Methodology:

-

Cell Treatment:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the AHR agonist for a defined period (e.g., 6, 12, or 24 hours). Include a vehicle control.

-

-

RNA Isolation:

-

Wash the cells with PBS.

-

Lyse the cells directly in the well using a lysis buffer containing a chaotropic agent (e.g., from a commercial RNA isolation kit).

-

Isolate total RNA according to the kit manufacturer's protocol, including a DNase treatment step to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from 0.5-1.0 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix containing: cDNA template, forward and reverse primers for the target gene (e.g., CYP1A1) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based master mix.

-

Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

-

Include a melt curve analysis at the end of the run when using SYBR Green to ensure primer specificity.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each reaction.

-

Calculate the relative gene expression using the ΔΔCt method:

-

ΔCt = Ct(target gene) - Ct(housekeeping gene)

-

ΔΔCt = ΔCt(treated sample) - ΔCt(vehicle control sample)

-

Fold Change = 2^(-ΔΔCt)

-

-

Present the data as fold change in gene expression relative to the vehicle control.

-

References

- 1. The Aryl Hydrocarbon Receptor Complex and the Control of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional role of AhR in the expression of toxic effects by TCDD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functions of the aryl hydrocarbon receptor (AHR) beyond the canonical AHR/ARNT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AhR and Arnt differentially regulate NF-κB signaling and chemokine responses in human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of FICZ Analogues as Agonists of Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Aryl Hydrocarbon Receptor (AHR) Agonists in Immune Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that has emerged as a critical regulator of the immune system.[1][2][3] Initially recognized for mediating the toxic effects of environmental pollutants, it is now understood that AHR responds to a diverse range of endogenous and exogenous ligands, playing a pivotal role in shaping both innate and adaptive immunity.[4][5] This document provides an in-depth technical overview of the mechanisms by which AHR agonists modulate immune responses, with a focus on key signaling pathways, effects on major immune cell populations, and relevant experimental methodologies. The information presented herein is intended to guide researchers and drug development professionals in harnessing the therapeutic potential of AHR modulation.

The AHR Signaling Pathway: Canonical and Non-Canonical Mechanisms

The AHR resides in the cytoplasm in an inactive complex with chaperone proteins including heat shock protein 90 (Hsp90), AHR-interacting protein (AIP, also known as XAP2), and p23. Ligand binding induces a conformational change, leading to the translocation of the AHR-ligand complex into the nucleus.

Canonical Pathway

In the nucleus, the AHR dissociates from its chaperone proteins and forms a heterodimer with the AHR Nuclear Translocator (ARNT). This AHR/ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription. A key target gene is CYP1A1, which encodes a cytochrome P450 enzyme involved in the metabolism of AHR ligands, forming a negative feedback loop. Another important target is the AHR Repressor (AHRR), which competes with AHR for ARNT binding, thereby inhibiting AHR signaling.

Non-Canonical Pathways

AHR can also exert its effects independently of ARNT and DRE binding. These non-canonical pathways involve interactions with other transcription factors and signaling molecules. For example, AHR has been shown to interact with Kruppel-like factor 6 (KLF6) and the estrogen receptor-alpha (ERα) to modulate gene expression. Additionally, AHR can influence other signaling cascades, such as the JAK/STAT pathway, by regulating the expression of cytokines and their receptors.

AHR Agonists and Their Impact on Immune Cells

The immunological outcome of AHR activation is highly dependent on the specific ligand, the cellular context, and the surrounding microenvironment. Different agonists can steer immune responses in divergent directions, highlighting the complexity of AHR-mediated immunomodulation.

T Lymphocytes

AHR signaling is a critical determinant of CD4+ T helper (Th) cell differentiation. The balance between pro-inflammatory Th17 cells and immunosuppressive regulatory T cells (Tregs) is particularly sensitive to AHR modulation.

-

TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin): This potent and persistent xenobiotic agonist generally promotes the differentiation of Foxp3+ Tregs, leading to an immunosuppressive phenotype. This effect contributes to the well-documented immunosuppressive properties of dioxins.

-

FICZ (6-formylindolo[3,2-b]carbazole): An endogenous, rapidly metabolized agonist, FICZ has been shown to enhance the development of Th17 cells, which are involved in host defense against extracellular pathogens but also contribute to autoimmune pathology. However, the dose and duration of AHR activation by FICZ are critical factors, with lower doses potentially favoring Th17 differentiation and higher, more sustained activation leading to Treg induction.

-

Kynurenine: A metabolite of tryptophan, kynurenine acts as an endogenous AHR agonist that can promote the generation of Tregs, contributing to an immunosuppressive microenvironment, particularly in the context of cancer.

AHR activation also impacts CD8+ T cells, with some studies suggesting that systemic AHR activation can suppress primary CD8+ T cell responses.

References

- 1. Regulation of the immune response by the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases [frontiersin.org]

- 4. The Aryl Hydrocarbon Receptor: Connecting Immunity to the Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Modulation of Immune Responses by Nutritional Ligands of Aryl Hydrocarbon Receptor [frontiersin.org]

An In-depth Technical Guide on the Interaction of AHR Agonist 4 with ARNT

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in regulating xenobiotic metabolism, immune responses, and cellular differentiation.[1][2] Upon binding to an agonist, the AHR translocates from the cytoplasm to the nucleus, where it forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[1][3] This AHR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs), initiating the transcription of target genes.[1]

This guide provides a detailed overview of the interaction between a representative AHR agonist, designated here as "AHR Agonist 4," and ARNT. For the purposes of this technical guide, the well-characterized and potent AHR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) will be used as a representative "this compound" to illustrate the molecular interactions and experimental methodologies.

Canonical AHR Signaling Pathway

The activation of the AHR signaling pathway by an agonist follows a well-defined sequence of events:

-

Ligand Binding: In its inactive state, AHR resides in the cytoplasm in a complex with chaperone proteins, including heat shock protein 90 (HSP90), AHR-interacting protein (AIP), and p23. The binding of an agonist, such as TCDD, to the AHR induces a conformational change in the receptor.

-

Nuclear Translocation: This conformational change exposes a nuclear localization signal on the AHR, leading to the translocation of the ligand-AHR complex into the nucleus.

-

Heterodimerization with ARNT: Once in the nucleus, the AHR dissociates from its chaperone proteins and forms a heterodimer with ARNT. ARNT is a common dimerization partner for several other transcription factors, including hypoxia-inducible factors (HIFs).

-

DNA Binding and Gene Transcription: The AHR-ARNT heterodimer binds to XREs in the promoter regions of target genes. This binding recruits coactivator proteins and initiates the transcription of a battery of genes, most notably those encoding cytochrome P450 enzymes like CYP1A1 and CYP1B1.

Quantitative Data

The binding affinity of AHR agonists to the AHR is a critical determinant of their potency. The following table summarizes key quantitative data for the interaction of TCDD (as "this compound") with the AHR-ARNT complex.

| Parameter | Value | Method | Organism/System | Reference |

| Binding Affinity (Kd) of TCDD to AHR-ARNT | 39 ± 20 nM | Radioligand Binding Assay | Recombinant Human AHR/Murine ARNT | |

| Binding Affinity (Kd) of FICZ to AHR | 70 pM | Not Specified | Not Specified | |

| EC50 of Tapinarof (AHR Agonist) | 13 nM | Not Specified | Not Specified | |

| IC50 of CH-223191 (AHR Antagonist) | 0.03 µM | Luciferase Activity Assay | Not Specified |

Signaling Pathway and Experimental Workflow Diagrams

AHR Signaling Pathway

The following diagram illustrates the canonical signaling pathway of AHR upon activation by an agonist and its subsequent interaction with ARNT.

Co-Immunoprecipitation (Co-IP) Workflow

This diagram outlines the key steps in a Co-Immunoprecipitation experiment to verify the interaction between AHR and ARNT.

References

AHR Agonist 4: A Novel Modulator of the Th17/Treg Axis for Inflammatory Skin Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that has emerged as a critical regulator of the immune system, particularly in maintaining the delicate balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T (Treg) cells.[1] Dysregulation of the Th17/Treg axis is a hallmark of various autoimmune and inflammatory disorders, including psoriasis. AHR agonists, by modulating this balance, represent a promising therapeutic strategy for these conditions. This technical guide focuses on a novel AHR agonist, designated as "AHR agonist 4" (also known as compound 24e), and its effects on the Th17/Treg balance.

This compound, with the chemical name 5-((1H-indazol-3-yl) methylene)-3-(prop-2-yn-1-yl)-2-thioxoimidazolidin-4-one, has been identified as a potent AHR agonist with an EC50 value of 0.015 µM.[2] Preclinical studies have demonstrated its efficacy in alleviating psoriatic-like skin lesions in an imiquimod (IMQ)-induced mouse model, suggesting its therapeutic potential by modulating the immune response.[2] This document provides a comprehensive overview of the signaling pathways, experimental methodologies, and available data concerning this compound and its impact on Th17 and Treg cell differentiation and function.

Chemical Structure of this compound (Compound 24e)

| Compound Name | IUPAC Name | Chemical Formula | Molecular Weight |

| This compound (24e) | 5-((1H-indazol-3-yl) methylene)-3-(prop-2-yn-1-yl)-2-thioxoimidazolidin-4-one | C14H10N4OS | 282.32 g/mol |

Data sourced from available chemical information.

AHR Signaling and the Th17/Treg Balance

The AHR signaling pathway plays a pivotal, ligand-dependent role in directing the differentiation of naïve CD4+ T cells into either the Th17 or Treg lineage. The specific outcome of AHR activation is influenced by the nature of the AHR ligand and the surrounding cytokine milieu.

Canonical AHR Signaling Pathway

The classical AHR signaling cascade is initiated by the binding of a ligand, such as this compound, to the cytosolic AHR complex. This complex also includes heat shock protein 90 (Hsp90), AHR-interacting protein (AIP), and the kinase Src. Ligand binding induces a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AHR into the nucleus. In the nucleus, AHR dimerizes with the AHR nuclear translocator (ARNT). This heterodimeric complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby modulating their transcription. A key target gene is CYP1A1, and its induction is a hallmark of AHR activation.

Caption: Canonical AHR signaling pathway initiated by this compound.

Modulation of Th17 and Treg Differentiation

The differentiation of Th17 cells is driven by the transcription factor RORγt and is promoted by cytokines such as TGF-β and IL-6. AHR activation by certain ligands, particularly endogenous ones like FICZ, can enhance Th17 differentiation and the production of IL-17 and IL-22. Conversely, Treg differentiation is dependent on the transcription factor Foxp3 and is induced by TGF-β in the absence of pro-inflammatory cytokines. Specific AHR agonists, such as TCDD, have been shown to promote the generation of functional Treg cells. This compound is believed to shift the balance towards a more regulated state by suppressing Th17 and/or promoting Treg activity, which is beneficial in Th17-driven pathologies like psoriasis.

Caption: this compound modulates the Th17/Treg differentiation balance.

Quantitative Effects of AHR Agonists on Th17/Treg Balance

While specific quantitative data for this compound's effect on Th17 and Treg populations from peer-reviewed literature is not available in the provided search results, the following tables illustrate the typical effects observed for other AHR agonists. This data is presented for comparative purposes and to provide a framework for the expected outcomes of experiments with this compound.

Table 1: In Vitro Effects of AHR Agonists on Mouse Naïve CD4+ T Cell Differentiation

| AHR Agonist | Concentration | Th17 Cells (% of CD4+) | IL-17A MFI | Treg Cells (% of CD4+) | Foxp3 MFI | Reference |

| Vehicle (DMSO) | - | Baseline | Baseline | Baseline | Baseline | |

| FICZ | 2 µM | Increased | Increased | No significant change/Decreased | No significant change/Decreased | |

| TCDD | 100 nM | Increased | Increased | Increased | Increased | |

| β-Naphthoflavone | 2 µM | Increased | No significant change | No significant change | No significant change |

MFI: Mean Fluorescence Intensity. Data is a qualitative summary from cited literature and will vary based on specific experimental conditions.

Table 2: In Vivo Effects of AHR Agonists in an Imiquimod-Induced Psoriasis Mouse Model

| Treatment | Ear Thickness (mm) | Splenic Th17 Cells (%) | Splenic Treg Cells (%) | Skin IL-17A mRNA (fold change) | Reference |

| Vehicle | Increased | Increased | Decreased | Increased | |

| This compound (24e) | Decreased | Data not available | Data not available | Data not available | |

| Tapinarof | Decreased | Decreased | Increased | Decreased |

This table illustrates the expected therapeutic effects of AHR agonists in a relevant disease model. Specific quantitative data for this compound is pending public availability of the full research article.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and its effects on the Th17/Treg balance.

In Vitro Mouse Th17 and Treg Cell Differentiation

This protocol describes the differentiation of naïve CD4+ T cells into Th17 or Treg lineages in the presence of an AHR agonist.

Materials:

-

Naïve CD4+ T cell isolation kit (mouse)

-

RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, penicillin/streptomycin

-

Anti-mouse CD3ε and anti-mouse CD28 antibodies

-

Recombinant mouse IL-6, TGF-β1, IL-2

-

Anti-mouse IL-4 and anti-mouse IFN-γ antibodies

-

This compound (dissolved in DMSO)

-

96-well flat-bottom culture plates

Procedure:

-

Isolate naïve CD4+ T cells from the spleens and lymph nodes of mice according to the manufacturer's protocol.

-

Coat 96-well plates with anti-CD3ε antibody (1-5 µg/mL in PBS) overnight at 4°C.

-

Wash the plates twice with sterile PBS.

-

Resuspend naïve CD4+ T cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Add soluble anti-CD28 antibody (2 µg/mL) to the cell suspension.

-

Prepare differentiation media:

-

Th17 conditions: Add recombinant mouse IL-6 (20 ng/mL), TGF-β1 (1-5 ng/mL), anti-IL-4 (10 µg/mL), and anti-IFN-γ (10 µg/mL).

-

Treg conditions: Add recombinant mouse TGF-β1 (5 ng/mL) and IL-2 (100 U/mL).

-

-

Add this compound at various concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM) or vehicle control (DMSO) to the differentiation media.

-

Plate 200 µL of the cell suspension with differentiation media and AHR agonist into the anti-CD3ε-coated wells.

-

Incubate for 3-5 days at 37°C in a 5% CO2 incubator.

-

After incubation, cells are ready for analysis by flow cytometry or for cytokine measurement.

Caption: Workflow for in vitro differentiation of Th17 and Treg cells.

Flow Cytometry Analysis of Th17 and Treg Cells

This protocol outlines the staining procedure for identifying Th17 (CD4+IL-17A+) and Treg (CD4+Foxp3+) cells.

Materials:

-

Differentiated T cells from the in vitro assay

-

PMA, Ionomycin, and Brefeldin A (for intracellular cytokine staining)

-

Fixable viability dye

-

Fluorochrome-conjugated antibodies: anti-CD4, anti-IL-17A, anti-Foxp3

-

Foxp3/Transcription Factor Staining Buffer Set

-

FACS buffer (PBS with 2% FBS)

Procedure:

-

Restimulation (for Th17 staining):

-

Resuspend cells in complete RPMI medium containing PMA (50 ng/mL), Ionomycin (500 ng/mL), and Brefeldin A (1 µg/mL).

-

Incubate for 4-6 hours at 37°C.

-

-

Surface Staining:

-

Wash cells with FACS buffer.

-

Stain with fixable viability dye according to the manufacturer's instructions.

-

Stain with anti-CD4 antibody for 30 minutes at 4°C.

-

Wash cells twice with FACS buffer.

-

-

Intracellular Staining:

-

Fix and permeabilize the cells using the Foxp3/Transcription Factor Staining Buffer Set according to the manufacturer's protocol.

-

Stain with anti-IL-17A and anti-Foxp3 antibodies for 30-45 minutes at room temperature.

-

Wash cells twice with permeabilization buffer.

-

-

Acquisition and Analysis:

-

Resuspend cells in FACS buffer.

-

Acquire data on a flow cytometer.

-

Gate on live, singlet, CD4+ cells to analyze the percentage of IL-17A+ (Th17) and Foxp3+ (Treg) populations.

-

Imiquimod (IMQ)-Induced Psoriasis Mouse Model

This in vivo model is used to assess the therapeutic efficacy of this compound.

Materials:

-

BALB/c or C57BL/6 mice

-

5% Imiquimod cream

-

This compound formulation for topical application

-

Calipers for measuring ear thickness

Procedure:

-

Apply a daily topical dose of 62.5 mg of 5% IMQ cream to the shaved back and right ear of each mouse for 5-7 consecutive days.

-

Treat a cohort of mice with a topical application of this compound (in a suitable vehicle) on the same areas, either concurrently with or prior to the IMQ application. Another cohort receives the vehicle alone as a control.

-

Monitor the mice daily for signs of skin inflammation, including erythema, scaling, and thickness. Score the severity using a modified Psoriasis Area and Severity Index (PASI).

-

Measure ear thickness daily using calipers.

-

At the end of the experiment, euthanize the mice and collect skin tissue for histology and gene expression analysis (e.g., qPCR for Il17a, Il22, Foxp3).

-

Collect spleens and draining lymph nodes to analyze Th17 and Treg populations by flow cytometry as described above.

Conclusion

This compound (compound 24e) is a promising new therapeutic candidate for psoriasis and other inflammatory skin diseases. Its potent AHR agonistic activity and demonstrated efficacy in a preclinical psoriasis model highlight its potential to modulate the Th17/Treg balance in favor of an anti-inflammatory state. Further detailed studies are required to fully elucidate the quantitative effects of this compound on T cell populations and to delineate the precise molecular mechanisms underlying its therapeutic action. The experimental protocols provided in this guide offer a robust framework for conducting such investigations. The continued exploration of selective AHR modulators like this compound holds significant promise for the development of novel and effective treatments for a range of immune-mediated disorders.

References

- 1. Differential Regulation of Th17 and T Regulatory Cell Differentiation by Aryl Hydrocarbon Receptor Dependent Xenobiotic Response Element Dependent and Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of AHR agonists with anti-psoriasis activity in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AHR Agonist 4 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, cellular differentiation, and xenobiotic metabolism. Its modulation has emerged as a promising therapeutic strategy for a variety of conditions, including autoimmune diseases and cancer. This document provides detailed application notes and protocols for the in vivo use of AHR agonists in mouse models, with a specific focus on AHR agonist 4 (also known as compound 24e). Due to limitations in accessing the full-text of the primary publication for this compound, specific dosage details are supplemented with comprehensive data from other well-characterized AHR agonists to provide a thorough comparative context for researchers.

This compound (Compound 24e)

This compound (compound 24e) has been identified as a potent agonist of the Aryl Hydrocarbon Receptor and has shown efficacy in a preclinical mouse model of psoriasis.[1][2] It is a derivative of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one. Research indicates that topical administration of this compound can significantly alleviate imiquimod (IMQ)-induced psoriasis-like skin lesions in mice.[1][3][4]

Quantitative Data for this compound (Compound 24e)

While the precise concentration and volume for the topical application of this compound are not publicly available in the abstract of the primary study, the available information is summarized below. Researchers should refer to the primary publication for detailed experimental parameters.

| Agonist | Mouse Model | Administration Route | Dosage | Frequency | Observed Effects | Reference |

| This compound (compound 24e) | Imiquimod-induced psoriasis | Topical | Not specified in abstract | Not specified in abstract | Alleviation of psoriasis-like skin lesions | Zhang G, et al., 2023 |

Comparative In Vivo Dosages of Other AHR Agonists in Mouse Models

To provide a broader context for experimental design, the following table summarizes in vivo dosages for other commonly studied AHR agonists in various mouse models.

| Agonist | Mouse Model | Administration Route | Dosage | Frequency | Observed Effects |

| TCDD | Influenza A Virus Infection | Oral gavage | 10 µg/kg | Single dose | Activation of AHR, measured by Cyp1a1 levels in the liver. |

| TCDD | Hematopoietic Stem Cell Study | Intraperitoneal injection | 30 µg/kg | Single dose | Altered numbers and function of hematopoietic stem cells. |

| PCB126 | Influenza A Virus Infection | Oral gavage | 100 µg/kg | Single dose | AHR activation. |

| FICZ | Influenza A Virus Infection | Oral gavage | 100 µg/kg | Daily | AHR activation. |

| ITE | Influenza A Virus Infection | Intraperitoneal injection | 10 mg/kg | Daily | AHR activation. |

| Tapinarof | Imiquimod-induced psoriasis | Topical | Not specified | Not specified | Reduction in erythema, epidermal thickening, and tissue cytokine levels. |

Experimental Protocols

Protocol 1: Imiquimod-Induced Psoriasis Model for Testing this compound (Topical Administration)

This protocol is a generalized procedure based on standard methods for imiquimod-induced psoriasis in mice, as the specific protocol for this compound was not fully detailed in the available literature.

1. Animal Model:

-

Species: Mouse

-

Strain: BALB/c or C57BL/6, 6-8 weeks old.

2. Materials:

-

This compound (compound 24e) formulated in a suitable vehicle for topical application (e.g., a cream base).

-

Imiquimod cream (5%).

-

Anesthesia (e.g., isoflurane).

-

Clippers and depilatory cream.

-

Calipers for measuring skin thickness.

3. Procedure:

-

Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the experiment.

-

Hair Removal: Anesthetize the mice and shave a small area on the dorsal side. Apply a depilatory cream to remove the remaining hair. Allow the skin to recover for 24 hours.

-

Induction of Psoriasis: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved dorsal skin and the right ear for 5-7 consecutive days.

-

Treatment with this compound:

-

Prepare the this compound formulation at the desired concentration.

-

Apply a defined volume of the this compound formulation topically to the inflamed skin area daily, typically starting on the same day as imiquimod application or after the onset of inflammation.

-

-

Monitoring and Assessment:

-

Monitor the mice daily for signs of psoriasis, including erythema, scaling, and skin thickness.

-

Use a Psoriasis Area and Severity Index (PASI) scoring system to quantify the severity of the skin inflammation.

-

Measure skin thickness daily using calipers.

-

At the end of the study, euthanize the mice and collect skin tissue for histological analysis (e.g., H&E staining) and measurement of inflammatory cytokines.

-

Visualizations

AHR Signaling Pathway

Caption: Aryl Hydrocarbon Receptor (AHR) Signaling Pathway.

Experimental Workflow for In Vivo Administration of this compound

Caption: Experimental Workflow for this compound in a Psoriasis Mouse Model.

References

Application Notes and Protocols: In Vitro Macrophage Polarization with AHR Agonist 4

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying the in vitro effects of a representative aryl hydrocarbon receptor (AHR) agonist, designated here as "AHR Agonist 4," on macrophage polarization. The protocols outlined below cover the entire workflow from cell culture to data analysis, enabling researchers to investigate the immunomodulatory properties of AHR agonists.

Introduction

The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses.[1] Its activation by various ligands can influence the differentiation and function of immune cells, including macrophages.[2][3] Macrophages are highly plastic cells that can polarize into different functional phenotypes, broadly classified as pro-inflammatory M1 and anti-inflammatory M2 macrophages, in response to microenvironmental cues.[1] Dysregulation of macrophage polarization is implicated in various inflammatory diseases and cancer. AHR signaling has emerged as a key modulator of macrophage polarization, with evidence suggesting that AHR agonists can drive macrophages towards an M2 phenotype, thereby suppressing inflammation and promoting tissue repair.

This document provides detailed protocols for inducing macrophage polarization in vitro and assessing the impact of this compound on this process. The methodologies include cell culture of bone marrow-derived macrophages (BMDMs), polarization into M1 and M2 phenotypes, and analysis of polarization markers using quantitative real-time PCR (qPCR), enzyme-linked immunosorbent assay (ELISA), and flow cytometry.

Signaling Pathways